Zabofloxacin hydrochloride
Description
Contextualization within Fluoroquinolone Antibiotics
Zabofloxacin (B1245413) is a fourth-generation fluoroquinolone, also described as a fluoronaphthyridone, due to its distinct chemical structure: {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro patsnap.compatsnap.comoct-6-yl]-4oxo-1,4-dihydro nih.govmdpi.comnaphthyridine-3-carboxylic acid hydrochloride}. nih.govcymitquimica.com The development of fluoroquinolones has been characterized by generational advancements aimed at broadening the spectrum of activity and overcoming resistance. mdpi.com
First-generation quinolones, like nalidixic acid, had a narrow spectrum. nih.gov Second-generation agents, such as ciprofloxacin (B1669076) and norfloxacin, brought improved activity against Gram-negative bacteria. mdpi.commdpi.com The third generation, including levofloxacin, expanded coverage to include Gram-positive bacteria. mdpi.commdpi.com Fourth-generation fluoroquinolones, like moxifloxacin (B1663623) and zabofloxacin, further enhanced Gram-positive activity and, in some cases, added activity against anaerobic bacteria. nih.govmdpi.com
The mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. patsnap.compatsnap.comcymitquimica.com These enzymes are critical for bacterial DNA replication, transcription, and repair. patsnap.comcymitquimica.com Zabofloxacin distinguishes itself by acting as a dual inhibitor, targeting both enzymes with high affinity, a characteristic that contributes to its potent bactericidal activity and a lower propensity for the development of high-level resistance. patsnap.comnih.govncats.io Structural modifications, such as the C8-methoxy group in zabofloxacin's structure, are known to enhance antimicrobial potency, particularly against anaerobic bacteria. mdpi.com
Overview of its Preclinical Significance in Novel Antimicrobial Development
The preclinical profile of zabofloxacin underscores its significance as a developmental candidate for treating challenging bacterial infections. who.int Its development has been driven by the need for new antibiotics effective against pathogens that have acquired resistance to older drugs. portico.org
Zabofloxacin demonstrates potent in vitro and in vivo activity against a range of clinically important pathogens. mdpi.comyakhak.org It is particularly effective against the primary bacteria responsible for community-acquired respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. nih.govmdpi.commdpi.com
A key feature of its preclinical significance is its enhanced activity against drug-resistant Gram-positive bacteria. patsnap.comyakhak.orgmedkoo.com Research has shown zabofloxacin to be highly potent against penicillin-resistant S. pneumoniae (PRSP) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comdovepress.com Furthermore, it retains activity against some strains that are resistant to other fluoroquinolones, including quinolone-resistant S. aureus and Neisseria gonorrhoeae. nih.govmdpi.commedchemexpress.com This potent activity is attributed to its dual-targeting mechanism, which requires mutations in both the DNA gyrase and topoisomerase IV genes for high-level resistance to emerge. nih.govmdpi.com
While demonstrating broad-spectrum activity, preclinical studies indicate that zabofloxacin lacks significant potency against major nosocomial Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govmdpi.comportico.org
Detailed Research Findings
In vitro studies consistently highlight zabofloxacin's potency compared to other fluoroquinolones. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC⁹⁰) is a standard measure of an antibiotic's in vitro activity.
Table 1: Comparative In Vitro Activity of Zabofloxacin Against Streptococcus pneumoniae Strains
| Organism Strain | Zabofloxacin (mg/L) | Moxifloxacin (mg/L) | Gemifloxacin (mg/L) | Ciprofloxacin (mg/L) |
|---|---|---|---|---|
| Penicillin-Sensitive S. pneumoniae (PSSP) | 0.03 mdpi.commedchemexpress.com | - | - | - |
| Penicillin-Resistant S. pneumoniae (PRSP) | 0.03 mdpi.commedchemexpress.com | 0.25 nih.gov | 0.03 nih.gov | 4.0 nih.gov |
| Quinolone-Resistant S. pneumoniae (QRSP) | 1.0 mdpi.commedchemexpress.com | >1 mdpi.com | 1.0 mdpi.com | >4 mdpi.com |
Data sourced from multiple preclinical studies.
Zabofloxacin's superiority is also evident against other key pathogens.
Table 2: Comparative In Vitro Activity (MIC⁹⁰) of Zabofloxacin Against Various Pathogens
| Organism | Zabofloxacin (mg/L) | Moxifloxacin (mg/L) |
|---|---|---|
| S. pneumoniae | 0.03 portico.org | 0.5 portico.org |
| Fluoroquinolone-Resistant MRSA | 4.0 portico.org | 16.0 portico.org |
| Moraxella catarrhalis | 0.016 portico.org | 0.063 portico.org |
Data sourced from a 2016 study comparing zabofloxacin and moxifloxacin.
The potent in vitro activity translates to significant efficacy in preclinical in vivo models of infection. The median effective dose (ED₅₀) measures the dose of a drug required to protect 50% of test subjects.
Table 3: Comparative In Vivo Efficacy (ED₅₀) Against Systemic Infection with Penicillin-Resistant S. pneumoniae (PRSP) in Mice
| Antibiotic | MIC (mg/L) | ED₅₀ (mg/kg) |
|---|---|---|
| Zabofloxacin | 0.015 | 0.42 nih.gov |
| Gemifloxacin | 0.03 | 2.09 nih.gov |
| Moxifloxacin | 0.25 | 18.00 nih.gov |
| Ciprofloxacin | 4.0 | 31.45 nih.gov |
Data from a 2016 study on systemic and respiratory tract infection models in mice.
These preclinical findings established zabofloxacin as a potent antimicrobial agent, particularly against resistant Gram-positive pathogens, justifying its further clinical development. yakhak.orgkoreascience.kr
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBSRFVNPCZMK-BJMORVNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Zabofloxacin Hydrochloride S Antibacterial Action
Inhibition of Bacterial Type II Topoisomerases
The primary mode of action for Zabofloxacin (B1245413), like other fluoroquinolones, is the inhibition of nucleic acid synthesis by targeting bacterial type II topoisomerases. mdpi.comrsc.org These enzymes, specifically DNA gyrase and topoisomerase IV, are vital for managing the topological state of DNA during replication, transcription, and repair. patsnap.complos.org Zabofloxacin is characterized by its potent, dual inhibition of both these enzymes, which contributes to its broad-spectrum activity. mdpi.commedchemexpress.commedchemexpress.comresearchgate.net This dual-target mechanism means that for high-level resistance to develop, mutations may be required in the genes encoding both enzymes. pjmonline.org
DNA gyrase, also known as topoisomerase II, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. patsnap.comnih.gov This process is critical for initiating DNA replication and transcription. patsnap.com DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. nih.govplos.org Zabofloxacin targets the complex formed between DNA gyrase and bacterial DNA. patsnap.com By binding to this complex, the antibiotic stabilizes it, preventing the subsequent re-ligation of the DNA strands that the enzyme has cleaved. patsnap.com This action traps the gyrase on the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome, a lethal event for the cell. patsnap.comnih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target for fluoroquinolones. nih.govencyclopedia.pub
Topoisomerase IV is another crucial type II topoisomerase in bacteria, primarily involved in the decatenation, or separation, of interlinked daughter DNA molecules following replication. patsnap.comnih.gov This function is essential for the proper segregation of bacterial chromosomes into daughter cells during cell division. patsnap.com Similar to DNA gyrase, topoisomerase IV is a heterotetramer, composed of two ParC and two ParE subunits. nih.govplos.org Zabofloxacin's inhibition of topoisomerase IV blocks this critical separation step, thereby halting cell division and leading to bacterial cell death. patsnap.com In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the main target of fluoroquinolones, with DNA gyrase serving as the secondary target. nih.govencyclopedia.pubdovepress.com The ability of zabofloxacin to effectively target both enzymes explains its high efficacy against pathogens like S. pneumoniae. dovepress.com
DNA Gyrase (Topoisomerase II)
Molecular Interactions with Bacterial DNA-Enzyme Complexes
The antibacterial activity of Zabofloxacin is rooted in its interaction with the ternary complex formed by the bacterial topoisomerase, the DNA substrate, and the drug molecule itself. plos.org Fluoroquinolones have a greater affinity for the enzyme-DNA complex than for the enzyme alone. nih.govencyclopedia.pub The drug intercalates into the DNA at the site of cleavage, stabilizing a "cleavage complex" where the enzyme is covalently bound to the broken DNA ends. nih.govnih.gov
X-ray crystallography studies of related complexes reveal that a non-catalytic magnesium ion plays an essential role in bridging the fluoroquinolone and the enzyme. encyclopedia.pub This ion coordinates with the C3-carboxyl and C4-keto oxygen atoms of the quinolone and with water molecules that interact with amino acid residues in the GyrA (or ParC) subunit of the enzyme. nih.govencyclopedia.pub Interactions between the C7 substituent of the zabofloxacin molecule and the GyrB (or ParE) subunit are also crucial for binding. nih.gov This stabilized drug-enzyme-DNA complex becomes a toxic entity within the cell, effectively poisoning the topoisomerase. nih.gov
Disruption of Bacterial DNA Replication and Cell Division Processes
By inhibiting DNA gyrase and topoisomerase IV, Zabofloxacin directly obstructs bacterial DNA replication and cell division. mdpi.compatsnap.com The stabilized cleavage complexes act as physical roadblocks to the progression of the DNA replication fork, halting DNA synthesis. nih.govnih.gov This blockage leads to the generation of lethal double-strand DNA breaks. patsnap.complos.org
The inhibition of topoisomerase IV's decatenation function prevents the newly replicated chromosomes from separating. patsnap.commdpi.com This failure of chromosomal segregation effectively stops the process of cell division, preventing the bacteria from multiplying. patsnap.com The combined effect of halting DNA replication and blocking cell division ensures the potent bactericidal effect of Zabofloxacin. patsnap.comnih.gov Studies have demonstrated Zabofloxacin's rapid bactericidal activity against various pathogens, including quinolone-sensitive and -resistant strains of S. pneumoniae and Staphylococcus aureus. nih.govpjmonline.orgindexcopernicus.com
Research Findings on Zabofloxacin Activity
The in vitro potency of Zabofloxacin has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.
Table 1: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against Streptococcus pneumoniae
| Organism/Resistance Profile | Antibiotic | MIC₉₀ (mg/L) | Source |
|---|---|---|---|
| Penicillin-Sensitive S. pneumoniae (PSSP) | Zabofloxacin | 0.03 | nih.gov |
| Penicillin-Resistant S. pneumoniae (PRSP) | Zabofloxacin | 0.03 | nih.gov |
| Quinolone-Resistant S. pneumoniae (QRSP) | Zabofloxacin | 1 | medchemexpress.comnih.gov |
| Quinolone-Resistant S. pneumoniae (QRSP) | Ciprofloxacin (B1669076) | >32 | medchemexpress.com |
| Quinolone-Resistant S. pneumoniae (QRSP) | Moxifloxacin (B1663623) | 4 | medchemexpress.com |
MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Source |
|---|---|---|---|
| Zabofloxacin | 0.25 | 2 | pjmonline.orgindexcopernicus.com |
| Moxifloxacin | 1 | 8 | pjmonline.orgindexcopernicus.com |
| Levofloxacin | 8 | 16 | pjmonline.orgindexcopernicus.com |
| Ciprofloxacin | 8 | 32 | pjmonline.orgindexcopernicus.com |
MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Preclinical Antimicrobial Spectrum and Potency of Zabofloxacin Hydrochloride
Efficacy Against Gram-Positive Bacterial Pathogens
Zabofloxacin (B1245413) has shown potent activity against several Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Streptococcus pneumoniae. medchemexpress.commedchemexpress.commdpi.com
Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus strains)
Zabofloxacin has demonstrated significant in vitro activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.govmdpi.com In a study of 116 MRSA clinical isolates, zabofloxacin showed the highest potency among the fluoroquinolones tested, with a Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) of 2 µg/ml. nih.gov Another study found that zabofloxacin exhibited enhanced bactericidal activity against fluoroquinolone-resistant strains of S. aureus. portico.org Generally, fluoroquinolone-resistant strains of MRSA are susceptible to zabofloxacin. nih.govmdpi.com
Time-kill curve analysis has revealed that zabofloxacin has rapid bactericidal activity, achieving complete killing of quinolone-sensitive isolates and significant reduction in quinolone-resistant isolates within 6 hours. nih.govdntb.gov.ua In vivo studies in mice with systemic MRSA infections also demonstrated the potent protective effect of zabofloxacin. nih.govdntb.gov.ua
Table 1: Comparative MIC Values of Fluoroquinolones against MRSA Isolates
| Antibiotic | MIC50 (µg/ml) | MIC90 (µg/ml) | Susceptibility (%) |
|---|---|---|---|
| Zabofloxacin | 0.25 | 2 | 61.2 |
| Moxifloxacin (B1663623) | 0.5 | 8 | - |
| Levofloxacin | 4 | 16 | - |
| Ciprofloxacin (B1669076) | 8 | 64 | - |
Data sourced from a study on 116 MRSA clinical isolates. nih.gov
Streptococcus pneumoniae (including Penicillin-Sensitive, Penicillin-Resistant, and Quinolone-Resistant Strains)
Zabofloxacin has demonstrated potent in vitro and in vivo activity against Streptococcus pneumoniae, including strains resistant to penicillin and quinolones. mdpi.comresearchgate.net Studies have shown zabofloxacin to have the most potent in vitro activity against clinical isolates of both penicillin-sensitive S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP), with a reported MIC90 of 0.03 mg/L for both. medchemexpress.commdpi.comresearchgate.net
Against quinolone-resistant S. pneumoniae (QRSP), zabofloxacin (MIC90: 1 mg/L) has been shown to be more active than other fluoroquinolones like ciprofloxacin, sparfloxacin, and moxifloxacin. medchemexpress.combiocompare.com In a study of 208 invasive S. pneumoniae isolates, zabofloxacin demonstrated the lowest MIC50 (0.015μg/mL) and MIC90 (0.025μg/mL) values among all tested antibiotics. nih.gov Even against levofloxacin-resistant strains, zabofloxacin maintained low MICs, ranging from 0.025 to 0.125μg/mL. nih.gov
In vivo studies using a murine systemic infection model with a PRSP strain showed zabofloxacin to be the most potent quinolone, with a median effective dose (ED50) of 0.42 mg/kg. mdpi.comresearchgate.net Furthermore, in a respiratory tract infection model, zabofloxacin significantly reduced bacterial counts in the lungs compared to moxifloxacin. mdpi.com
Table 2: In Vitro Activity of Zabofloxacin against S. pneumoniae Strains
| Strain Type | MIC90 (mg/L) |
|---|---|
| Penicillin-Sensitive S. pneumoniae (PSSP) | 0.03 |
| Penicillin-Resistant S. pneumoniae (PRSP) | 0.03 |
| Quinolone-Resistant S. pneumoniae (QRSP) | 1.0 |
Data sourced from multiple in vitro studies. medchemexpress.commdpi.comresearchgate.netbiocompare.com
Streptococcus pyogenes
Zabofloxacin has demonstrated excellent in vitro activity against Streptococcus pyogenes. medchemexpress.commedchemexpress.commdpi.com It is considered to have potent antibacterial activity against this Gram-positive pathogen. mdpi.compjmonline.org
Efficacy Against Gram-Negative Bacterial Pathogens
Zabofloxacin is also effective against major Gram-negative community-acquired respiratory tract pathogens. nih.govportico.org
Haemophilus influenzae
Zabofloxacin has been shown to be active against Haemophilus influenzae, a common cause of respiratory tract infections. nih.govnih.govmdpi.com It is recognized for its bactericidal effect against this pathogen. portico.org
Moraxella catarrhalis
Similar to its activity against H. influenzae, zabofloxacin demonstrates efficacy against Moraxella catarrhalis. nih.govnih.govmdpi.com It is effective in combating this common respiratory pathogen. portico.org
Table 3: MIC Values of Zabofloxacin and Moxifloxacin for Respiratory Pathogens
| Organism | Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| H. influenzae | Zabofloxacin | 0.004-0.03 | 0.016 |
| Moxifloxacin | 0.008-0.03 | 0.03 | |
| M. catarrhalis | Zabofloxacin | 0.004-0.016 | 0.016 |
| Moxifloxacin | 0.016-0.063 | 0.063 |
Data sourced from a comparative study. portico.org
Neisseria gonorrhoeae (including Quinolone-Resistant Strains)
Zabofloxacin has shown notable activity against Neisseria gonorrhoeae, including strains that have developed resistance to other quinolone antibiotics. ncats.iowikipedia.orgprobes-drugs.org This suggests its potential as a therapeutic option for gonorrhea, a disease for which treatment options are becoming increasingly limited due to widespread antimicrobial resistance. medchemexpress.comwikipedia.orgmedchemexpress.com Studies have confirmed its bactericidal effects against N. gonorrhoeae. nih.govmdpi.com
Klebsiella pneumoniae
The antibacterial activity of zabofloxacin extends to Klebsiella pneumoniae. portico.orgresearchgate.net Preclinical data indicates that zabofloxacin's efficacy against K. pneumoniae is comparable to that of moxifloxacin. nih.govmdpi.comresearchgate.net This positions zabofloxacin as a potentially effective agent against this common cause of respiratory and other infections. portico.org
Limited Efficacy Against Specific Nosocomial Pathogens
Despite its broad-spectrum activity, zabofloxacin exhibits limited potency against certain significant nosocomial pathogens. nih.govmdpi.com
Preclinical studies have consistently shown that zabofloxacin lacks significant antibacterial efficacy against Pseudomonas aeruginosa. portico.orgnih.govmdpi.com The minimum inhibitory concentration (MIC90) values for zabofloxacin against P. aeruginosa have been reported to be as high as 8 mg/L, indicating a lack of potency against this pathogen, which is a common cause of ventilator-associated pneumonia and infections in cystic fibrosis patients. portico.org
Similarly, zabofloxacin has demonstrated no relevant antibacterial efficacy against Acinetobacter baumannii. portico.orgnih.govmdpi.com The MIC90 value against A. baumannii has been reported as 4 mg/L, suggesting limited clinical utility for infections caused by this multidrug-resistant organism. portico.org
Pseudomonas aeruginosa
Comparative Preclinical Efficacy Studies (e.g., versus Ciprofloxacin, Moxifloxacin, Sparfloxacin)
Comparative studies have been conducted to evaluate the potency of zabofloxacin relative to other fluoroquinolones.
Against quinolone-resistant Streptococcus pneumoniae, zabofloxacin, with a reported MIC90 of 1 mg/L, was found to be more active than ciprofloxacin, sparfloxacin, and moxifloxacin. mdpi.comnih.gov In studies involving methicillin-resistant Staphylococcus aureus (MRSA), zabofloxacin demonstrated greater potency than moxifloxacin, levofloxacin, and ciprofloxacin, with lower MIC50 and MIC90 values. nih.govindexcopernicus.com Specifically, the MIC90 of zabofloxacin against MRSA was 2 µg/ml, compared to 8 µg/ml for moxifloxacin, 16 µg/ml for levofloxacin, and 64 µg/ml for ciprofloxacin. nih.gov
Zabofloxacin also exhibits more potent activity against various Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, when compared to ciprofloxacin, moxifloxacin, and sparfloxacin. mdpi.com
Interactive Data Table: Comparative MIC90 Values (mg/L) of Fluoroquinolones
| Organism | Zabofloxacin | Ciprofloxacin | Moxifloxacin | Sparfloxacin | Gemifloxacin |
| Quinolone-Resistant S. pneumoniae | 1 mdpi.comnih.gov | >64 researchgate.net | 8 researchgate.net | N/A | 1 researchgate.netmdpi.com |
| Penicillin-Sensitive S. pneumoniae | 0.03 mdpi.comnih.gov | 2 mdpi.com | 0.25 mdpi.com | 0.5 mdpi.com | 0.03 mdpi.com |
| Penicillin-Resistant S. pneumoniae | 0.03 mdpi.comnih.gov | N/A | N/A | N/A | N/A |
| Methicillin-Resistant S. aureus (MRSA) | 2 nih.gov | 64 nih.gov | 8 nih.gov | N/A | N/A |
N/A: Data not available in the provided search results.
In Vitro and In Vivo Activity Assessment Methodologies in Preclinical Models
The preclinical evaluation of zabofloxacin's antimicrobial activity has involved a range of standard in vitro and in vivo methodologies.
In Vitro Assessment:
Minimum Inhibitory Concentration (MIC) Determination: The MICs of zabofloxacin and comparator agents have been determined using the microtiter broth dilution method in accordance with guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov This method involves exposing standardized bacterial inoculums to serial dilutions of the antibiotic to determine the lowest concentration that inhibits visible growth. nih.gov
Time-Kill Curve Analysis: This method is used to assess the bactericidal activity of an antibiotic over time. Studies with zabofloxacin have demonstrated its rapid bactericidal effect, with complete killing of sensitive strains and inhibition of regrowth observed. indexcopernicus.comdntb.gov.ua
In Vivo Assessment:
Murine Systemic Infection Models: These models are used to evaluate the protective efficacy of an antibiotic against a systemic infection in mice. The median effective dose (ED50), which is the dose required to protect 50% of the infected mice, is a key parameter measured. nih.govindexcopernicus.com In such models, zabofloxacin has shown potent protective effects. nih.govmdpi.comindexcopernicus.com
Respiratory Tract Infection Models: To assess efficacy against pneumonia, murine models of respiratory tract infection are utilized. mdpi.comnih.gov Following infection, the bacterial load in the lungs of treated and untreated animals is quantified to determine the therapeutic efficacy of the antibiotic. nih.govindexcopernicus.com Histopathological examination of lung tissues is also performed to assess the reduction in inflammation, edema, and necrosis. nih.govindexcopernicus.com
Mechanisms of Bacterial Resistance to Zabofloxacin Hydrochloride
Chromosomal Mutations in Quinolone-Resistance-Determining Regions (QRDRs)
The primary mechanism of high-level resistance to fluoroquinolones is the accumulation of mutations in the QRDRs of the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). biorxiv.orgnih.gov In Gram-positive bacteria such as Streptococcus pneumoniae, topoisomerase IV is often the primary target, while DNA gyrase is the secondary target. europeanreview.org Conversely, in many Gram-negative bacteria, DNA gyrase is the primary target. semanticscholar.org For Zabofloxacin (B1245413), which targets both enzymes, mutations in both are typically required for the development of high-level resistance. pjmonline.org
Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a common mechanism of resistance to fluoroquinolones. For Staphylococcus aureus, a frequently identified mutation conferring resistance is at serine-84, for example, a substitution to leucine (B10760876) (Ser-84→Leu). pjmonline.org Studies on quinolone-resistant S. pneumoniae have also identified mutations in gyrA as a key factor in resistance. mdpi.com In some highly resistant strains of S. pneumoniae, mutations in gyrA are found in combination with mutations in other target genes. mdpi.com
A study on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) identified specific amino acid substitutions in the QRDR of GyrA in strains with reduced susceptibility to Zabofloxacin. pjmonline.org
Table 1: Examples of DNA Gyrase Mutations Associated with Fluoroquinolone Resistance
| Bacterium | Gene | Amino Acid Substitution | Reference |
| Staphylococcus aureus | gyrA (GrlA) | Ser-84→Leu | pjmonline.org |
| Streptococcus pneumoniae | gyrA | Ser81Phe | jmatonline.com |
| Streptococcus pneumoniae | gyrA | Glu85Lys | jmatonline.com |
This table provides examples of mutations found in bacteria resistant to fluoroquinolones, which can contribute to resistance against Zabofloxacin.
Mutations in the parC and parE genes, encoding the subunits of topoisomerase IV, are also crucial for the development of resistance, particularly in Gram-positive bacteria. europeanreview.org In S. aureus, the analogous genes are referred to as grlA and grlB. plos.org Research has shown that clinical isolates of MRSA resistant to Zabofloxacin can harbor mutations in grlA, such as a substitution at serine-80 to phenylalanine (Ser-80→Phe), and in grlB, such as a proline to serine substitution (Pro-451→Ser). pjmonline.org
In a study of 22 quinolone-resistant S. pneumoniae strains, all contained two or more mutations in the QRDRs of gyrA, parC, and/or parE. mdpi.com This indicates that multiple mutations are necessary to confer high-level resistance to Zabofloxacin in this pathogen. mdpi.com
Table 2: Examples of Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance
| Bacterium | Gene | Amino Acid Substitution | Reference |
| Staphylococcus aureus | grlA (parC) | Ser-80→Phe | pjmonline.org |
| Staphylococcus aureus | grlB (parE) | Pro-451→Ser | pjmonline.org |
| Streptococcus pneumoniae | parC | Ser79Tyr | jmatonline.com |
This table presents examples of mutations in topoisomerase IV that contribute to fluoroquinolone resistance.
DNA Gyrase Gene Mutations
Efflux Pump Systems
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to resistance. microbialcell.comnih.gov Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-cell division (RND) family. nih.gov
In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance. biorxiv.orgbmbreports.org While its specific role in Zabofloxacin resistance is an area of ongoing research, its broad substrate specificity suggests a potential involvement. bmbreports.org
In Gram-positive bacteria, such as S. aureus, efflux pumps like NorA (an MFS transporter) are known to contribute to fluoroquinolone resistance. u-szeged.hu Studies on MRSA have indicated that the SdrM efflux pump can be involved in resistance to Zabofloxacin. semanticscholar.org However, research on S. pneumoniae suggests that Zabofloxacin is a poor substrate for the efflux pumps in this organism, as the addition of the efflux pump inhibitor reserpine (B192253) did not alter its MIC in resistant strains. mdpi.com This suggests that efflux-mediated resistance to Zabofloxacin may be species-dependent.
Structural Features Conferring Reduced Propensity for Resistance Development
The chemical structure of Zabofloxacin incorporates features that are thought to reduce the likelihood of resistance development. patsnap.com One key aspect is its dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV. pjmonline.org This balanced activity means that for high-level resistance to emerge, mutations in both target enzymes are often necessary, a less frequent occurrence than a single target mutation. pjmonline.org
Furthermore, Zabofloxacin possesses a bulky, pyrrolidine-based substituent at the C-7 position of its naphthyridone nucleus. semanticscholar.org This structural modification is believed to enhance its binding affinity to the target enzymes, which may help to overcome the effects of resistance mutations that alter the enzyme's binding site. patsnap.comsemanticscholar.org These improved binding characteristics contribute to its enhanced potency against certain resistant Gram-positive pathogens. patsnap.com
Cross-Resistance Considerations with Other Fluoroquinolones
Cross-resistance among fluoroquinolones is a significant clinical issue. Generally, if a bacterium is resistant to one fluoroquinolone, it may exhibit reduced susceptibility to others in the same class. nih.gov However, the potency of newer agents like Zabofloxacin may allow them to retain activity against strains that are resistant to older fluoroquinolones.
Studies have shown that Zabofloxacin can be more active than ciprofloxacin (B1669076), sparfloxacin, and moxifloxacin (B1663623) against quinolone-resistant S. pneumoniae. mdpi.com It has also demonstrated efficacy against fluoroquinolone-resistant S. aureus. nih.gov In one study, Zabofloxacin showed the highest percentage of susceptibility (61.2%) among tested fluoroquinolones against MRSA isolates. nih.gov
The following table provides a comparative overview of the in vitro activity of Zabofloxacin and other fluoroquinolones against resistant bacterial strains.
Table 3: Comparative In Vitro Activity (MIC90, µg/mL) of Zabofloxacin and Other Fluoroquinolones Against Resistant Strains
| Organism | Zabofloxacin | Ciprofloxacin | Moxifloxacin | Gemifloxacin | Reference |
| Quinolone-Resistant S. pneumoniae | 1 | >64 | 4 | 1 | mdpi.com |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 64 | 8 | N/A | nih.gov |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. N/A: Not Available.
Despite its enhanced activity, cross-resistance can still occur, particularly in strains with multiple mutations in the QRDRs. nih.gov Strains exhibiting high-level resistance to other fluoroquinolones due to multiple target site mutations are more likely to also be resistant to Zabofloxacin. pjmonline.org
Preclinical Pharmacokinetic and Disposition Studies of Zabofloxacin Hydrochloride in Animal Models
Absorption Characteristics in Animal Models
The absorption of zabofloxacin (B1245413) has been investigated in several animal species, revealing key factors that influence its uptake into the systemic circulation.
Influence of Nutritional Status on Oral Absorption in Rodents
Nutritional state has been identified as a significant factor affecting the oral absorption of zabofloxacin in rodents. Studies using radiolabelled [14C]Zabofloxacin hydrochloride in rats demonstrated that absorption is considerably higher in fasted animals compared to non-fasted ones. In fasted rats, the oral absorption was approximately 30%, whereas in non-fasted rats, the absorption was poor, estimated at less than 15%. researchgate.net This suggests that the presence of food in the gastrointestinal tract may interfere with the absorption process of zabofloxacin.
Bioavailability in Animal Species
The oral bioavailability of zabofloxacin has been quantified in different animal models, showing variability between species.
In rats, following a 20 mg/kg oral dose, the bioavailability of zabofloxacin was determined to be 27.7%. nih.govresearchgate.net Studies in beagle dogs also demonstrated fast absorption, with detectable plasma concentrations occurring as soon as 30 minutes after oral administration. portico.org In one study, a peak plasma concentration (Cmax) of 1.8 ± 0.8 mg/L was reached within 33.8 ± 18.9 minutes in rats given a 20 mg/kg oral dose. portico.orgresearchgate.net
| Animal Species | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Source |
|---|---|---|---|---|
| Rat | 27.7% | 1.8 ± 0.8 mg/L | 33.8 ± 18.9 min | nih.govresearchgate.netportico.org |
| Beagle Dog | Data not specified | 10 mg/L | 1 hour | portico.org |
Distribution Profile in Animal Tissues
Following absorption, zabofloxacin distributes into various tissues throughout the body.
Organ and Tissue Concentration Maxima Over Time
In studies with non-fasted male rats administered [14C]this compound, concentrations of drug-related material in tissues were generally maximal between 0.5 and 1 hour post-dose. researchgate.net The highest concentrations were observed in the small intestine, liver, and stomach wall. researchgate.net Over time, these tissue concentrations declined, and by 24 hours post-dose, the levels in most tissues were below the limit of quantitation, with the exception of the skin, the wall of the large intestine, and the rectum. researchgate.net
Persistence in Pigmented Tissues (e.g., Ocular Melanin (B1238610) Binding)
A notable characteristic of zabofloxacin's distribution is its affinity for and persistence in pigmented tissues. In studies using pigmented Lister-Hooded rats, the highest tissue concentrations of zabofloxacin-related radioactivity were found in the eyes, pigmented skin, and liver. researchgate.net Significantly, the radioactivity in the eyes persisted for an extended period, remaining detectable up to and including 112 days after a single dose. researchgate.net This prolonged retention strongly indicates that drug-related material binds to ocular melanin. researchgate.net This property is a known characteristic of some fluoroquinolones and is attributed to the high affinity of the drug for melanin pigment. arvojournals.orgnih.govuef.fiarvojournals.org
Excretion Pathways in Animal Models
The elimination of zabofloxacin from the body occurs through multiple pathways, with fecal excretion being predominant in rats.
In studies with intact, non-fasted Sprague-Dawley rats, the total recovery of a radiolabelled dose over seven days was 93.2%. researchgate.net The majority of this dose, 90.2%, was eliminated in the feces, while a smaller portion, 2.9%, was excreted in the urine. researchgate.net
To further elucidate the excretion routes, studies were conducted in bile duct-cannulated fasted rats. In these animals, the primary route of elimination remained the feces, accounting for 72.9% of the administered dose. researchgate.net Urinary excretion accounted for 7.0% of the dose, and 5.8% of the dose was excreted directly into the bile. researchgate.net Another study in rats also confirmed these pathways, reporting that after oral administration, about 8% of the dose was excreted in the bile and 8% in the urine. nih.govresearchgate.net These findings suggest that both biliary and fecal excretion are important clearance mechanisms for zabofloxacin in rats.
| Rat Model | Fecal Excretion (%) | Urinary Excretion (%) | Biliary Excretion (%) | Source |
|---|---|---|---|---|
| Intact, Non-fasted | 90.2% | 2.9% | Not applicable | researchgate.net |
| Bile Duct-Cannulated, Fasted | 72.9% | 7.0% | 5.8% | researchgate.net |
| Oral Administration Model | Not specified | ~8% | ~8% | nih.govresearchgate.net |
Biliary Excretion
Studies in animal models indicate that biliary excretion is a route of elimination for zabofloxacin, though it is not the primary pathway. In bile duct-cannulated fasted Sprague-Dawley (SD) rats, 5.8% of an orally administered dose of radiolabelled zabofloxacin was excreted in the bile. researchgate.net Another pharmacokinetic study in rats reported that following a single oral administration, approximately 8% of the dose was excreted into the bile. nih.govresearchgate.net The presence of zabofloxacin metabolites has also been confirmed in bile samples from excretion studies. researchgate.net However, it has been noted that zabofloxacin can be unstable in rat bile during freeze-thaw cycles or when left at room temperature for extended periods, which is a critical consideration for sample handling during these studies. nih.govresearchgate.net
Urinary Excretion
Urinary excretion contributes to the elimination of zabofloxacin, but to a lesser extent than fecal elimination. In a study with intact, non-fasted SD rats given [14C]Zabofloxacin, approximately 2.9% of the administered radioactivity was recovered in the urine. researchgate.net In a separate model using bile duct-cannulated fasted SD rats, urinary excretion accounted for 7.0% of the dose. researchgate.net A different study in rats found that about 8% of an oral dose was excreted in the urine. nih.govresearchgate.net The transfer of fluoroquinolones into the bladder tissue is influenced by their concentration in the urine, making this excretion pathway relevant for understanding potential efficacy in urinary tract infections. nih.gov
Fecal Elimination
Research demonstrates that fecal elimination is the predominant route for the excretion of zabofloxacin in rats. researchgate.net In a study utilizing radiolabelled [14C]Zabofloxacin in intact non-fasted SD rats, the majority of the dose (90.2%) was eliminated in the feces. researchgate.net In bile duct-cannulated fasted rats, fecal recovery was 72.9%. researchgate.net The high percentage of recovery in feces points to either significant unabsorbed drug or substantial biliary excretion of the drug and its metabolites followed by elimination through the feces. Metabolites of zabofloxacin have been identified in fecal samples collected during excretion studies. researchgate.net
Table 1: Summary of Zabofloxacin Excretion in Rat Models
| Excretion Route | Animal Model Condition | Percentage of Dose Excreted | Source(s) |
|---|---|---|---|
| Biliary | Bile duct-cannulated, fasted | 5.8% | researchgate.net |
| Not specified | ~8% | nih.govresearchgate.net | |
| Urinary | Intact, non-fasted | 2.9% | researchgate.net |
| Bile duct-cannulated, fasted | 7.0% | researchgate.net | |
| Not specified | ~8% | nih.govresearchgate.net | |
| Fecal | Intact, non-fasted | 90.2% | researchgate.net |
| Bile duct-cannulated, fasted | 72.9% | researchgate.net |
Methodologies for Preclinical Pharmacokinetic Assessment
The quantification of zabofloxacin in biological matrices for pharmacokinetic studies has been accomplished using several validated analytical methods. nih.govresearchgate.nettandfonline.com
A high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the determination of zabofloxacin in rat plasma, bile, and urine. nih.govresearchgate.net This method employed a C18 column and used enrofloxacin (B1671348) as an internal standard. nih.govresearchgate.net Sample preparation involved protein precipitation with methanol (B129727) for plasma, while bile and urine samples underwent deproteinization and extraction. nih.govresearchgate.net The method demonstrated a limit of quantification (LOQ) of 50 ng/mL for plasma and 0.5 µg/mL for bile and urine. nih.gov
A liquid chromatography with mass spectrometry (LC-MS) method has also been validated for the analysis of zabofloxacin in rat plasma. researchgate.net This technique involved deproteinizing plasma samples with methanol and using enrofloxacin as an internal standard. researchgate.net The analysis was performed by selected ion monitoring (SIM) at m/z transitions of 402 for zabofloxacin. researchgate.net This highly sensitive method achieved a lower limit of quantification (LLOQ) of 10 ng/mL. researchgate.net
Additionally, an HPLC method with ultraviolet (UV) detection has been established for quantifying zabofloxacin in rat plasma. tandfonline.comtandfonline.com This approach utilized a Capcell Pak C18 column with UV detection at 275 nm and did not require an internal standard. tandfonline.comtandfonline.com The reported LLOQ for this assay was 100 ng/mL. tandfonline.comtandfonline.com
Table 2: Comparison of Analytical Methodologies for Zabofloxacin Quantification
| Method | Matrix | Key System Components | Internal Standard | Limit of Quantification (LOQ) | Source(s) |
|---|---|---|---|---|---|
| HPLC-Fluorescence | Plasma, Bile, Urine | Reversed-phase C18 column, Fluorescence detection | Enrofloxacin | 50 ng/mL (Plasma), 0.5 µg/mL (Bile, Urine) | nih.govresearchgate.net |
| LC-MS | Plasma | Selected Ion Monitoring (SIM) | Enrofloxacin | 10 ng/mL | researchgate.net |
| HPLC-UV | Plasma | Capcell Pak C18 column, UV detection (275 nm) | None | 100 ng/mL | tandfonline.comtandfonline.com |
Structure Activity Relationships and Chemical Synthesis of Zabofloxacin Hydrochloride
Molecular Architecture and Fluoroquinolone Classification
Zabofloxacin (B1245413), chemically known as 1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid, belongs to the fourth-generation of fluoroquinolone antibiotics. patsnap.comguidetopharmacology.orgdrugbank.com The core of its structure is a naphthyridine ring, which classifies it as a naphthyridone, a related but distinct scaffold from the more common quinolone ring present in many other fluoroquinolones. drugbank.comrsc.org This fundamental architecture is crucial for its mechanism of action, which involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. cymitquimica.compatsnap.com
The general structure of fluoroquinolones consists of a bicyclic system with several key positions for substituents that influence the drug's properties. farmaciajournal.com Zabofloxacin's design incorporates specific chemical groups at these positions to maximize its antibacterial effect and broaden its spectrum of activity. mdpi.comnih.gov
Role of Specific Substituents in Antimicrobial Potency
C-6 Fluorine Atom
A key feature of Zabofloxacin, and indeed most modern fluoroquinolones, is the presence of a fluorine atom at the C-6 position. encyclopedia.pub This substitution is critical for the drug's potent antibacterial activity. nih.govmdpi.com The fluorine atom significantly increases the penetration of the drug into the bacterial cell and enhances its activity against Gram-negative bacteria. encyclopedia.pubmdpi.com The introduction of this halogen is a defining characteristic of the fluoroquinolone class, leading to a spectacular increase in antimicrobial activity compared to their non-fluorinated predecessors. mdpi.com
C-7 Substituents and Their Impact on Enzyme Binding
The substituent at the C-7 position of the fluoroquinolone ring system plays a crucial role in determining the drug's spectrum of activity and potency. farmaciajournal.com This part of the molecule directly interacts with the target enzymes, DNA gyrase and topoisomerase IV. farmaciajournal.commdpi.com In Zabofloxacin, the C-7 position is occupied by a bulky and complex 2,6-diazaspiro[3.4]octan-6-yl moiety with an 8-methoxyimino group. guidetopharmacology.org This specific substituent is vital for its broad-spectrum activity and potent inhibition of the target enzymes. researchgate.net The increased bulkiness at this position can also offer protection from bacterial efflux pumps, which are a common mechanism of resistance. researchgate.net
Influence on DNA Gyrase and Topoisomerase IV Binding Affinity
Zabofloxacin functions by inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. cymitquimica.compatsnap.com The drug stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. patsnap.com The affinity of Zabofloxacin for both of these enzymes is a hallmark of fourth-generation fluoroquinolones and contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com The specific structural elements of Zabofloxacin, including the C-6 fluorine and the C-7 spirocyclic substituent, are designed to optimize binding to the active sites of both DNA gyrase and topoisomerase IV, making it a potent dual-targeting agent. mdpi.comscispace.comnih.gov This dual-targeting capability is also thought to lower the propensity for the development of bacterial resistance. patsnap.com
Synthetic Routes and Optimization for Key Intermediates
The synthesis of Zabofloxacin is a multi-step process that has been optimized for efficiency and large-scale production. A key aspect of the synthesis is the construction of the functionalized diazaspirocyclic pyrrolidine (B122466) intermediate, which is then coupled with the chloronaphthyridinone acid core. chemicalbook.com
Development of Zabofloxacin (hydrochloride) and Aspartate Formulations
Zabofloxacin has been developed in two salt forms: zabofloxacin hydrochloride (DW-224a) and zabofloxacin aspartate (DW-224aa). mdpi.commdpi.com The development of different salt forms is a common practice in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. The hydrochloride salt is formed by reacting the Zabofloxacin free base with hydrochloric acid. portico.org Similarly, the aspartate salt is prepared by treating the free base with D-aspartic acid in a suitable solvent like warm ethanol. chemicalbook.com
Clinical studies have been conducted to compare the pharmacokinetic profiles of both the hydrochloride and aspartate formulations. mdpi.comportico.org These studies are essential to ensure that the chosen salt form delivers the active drug substance effectively and consistently.
Preclinical Drug Interaction Investigations for Zabofloxacin Hydrochloride
In Vitro Assessment of Metabolic Enzyme Inhibition
The potential of Zabofloxacin (B1245413) (hydrochloride) to inhibit the major cytochrome P450 (CYP450) enzymes is a key component of its preclinical DDI evaluation. These enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to clinically significant drug interactions. Standard in vitro assays are utilized to determine the half-maximal inhibitory concentration (IC50) of Zabofloxacin against a panel of CYP450 isoforms.
However, specific IC50 values for Zabofloxacin (hydrochloride) against common CYP450 enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are not publicly available in the reviewed scientific literature. This data is essential for quantitatively assessing the risk of metabolic drug interactions.
Interactive Data Table: In Vitro CYP450 Inhibition by Zabofloxacin (hydrochloride)
| CYP450 Isoform | Substrate | IC50 (µM) |
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Potential for Interactions with Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a significant role in drug absorption, distribution, and excretion. In vitro studies are conducted to evaluate whether Zabofloxacin (hydrochloride) is a substrate or an inhibitor of these transporters.
Detailed preclinical data on the interaction of Zabofloxacin (hydrochloride) with these specific drug transporters is not found in the public domain. Such information is critical for predicting altered drug exposure when co-administered with other medications that are substrates or modulators of these transporters.
Interactive Data Table: In Vitro Transporter Interaction Profile of Zabofloxacin (hydrochloride)
| Transporter | Interaction Type | Result |
| P-glycoprotein (P-gp) | Substrate/Inhibitor | Data not available |
| BCRP | Substrate/Inhibitor | Data not available |
| OAT1 | Substrate/Inhibitor | Data not available |
| OAT3 | Substrate/Inhibitor | Data not available |
| OCT1 | Substrate/Inhibitor | Data not available |
| OCT2 | Substrate/Inhibitor | Data not available |
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Prediction
PBPK modeling is a sophisticated computational tool that integrates physicochemical properties, in vitro metabolism and transporter data, and physiological information to simulate the pharmacokinetic behavior of a drug in the body. sci-hub.st In the preclinical stage, PBPK models can be developed using data from in vitro and in vivo animal studies to predict human pharmacokinetics and potential drug-drug interactions. pharmaron.com This approach allows for the early identification of DDI risks and can help guide the design of clinical studies. frontiersin.org
For Zabofloxacin (hydrochloride), the development and application of a specific PBPK model for preclinical DDI prediction have not been detailed in the available scientific literature. A well-constructed PBPK model would utilize the in vitro enzyme inhibition and transporter interaction data (as outlined in sections 7.1 and 7.2) to simulate the effects of co-administered drugs on Zabofloxacin's pharmacokinetics and vice versa. The absence of this foundational in vitro data precludes the development and validation of a robust PBPK model for preclinical DDI prediction for Zabofloxacin.
Q & A
Q. What is the primary mechanism of action of Zabofloxacin hydrochloride against bacterial pathogens?
this compound selectively inhibits bacterial type II (DNA gyrase) and type IV topoisomerases, essential enzymes for DNA replication and repair. This dual inhibition disrupts supercoiling and decatenation, leading to lethal DNA damage in gram-positive pathogens like Streptococcus pneumoniae. Its MIC90 for penicillin-sensitive and resistant S. pneumoniae is 0.03 mg/L and 1 mg/L, respectively, demonstrating superior efficacy compared to older fluoroquinolones like ciprofloxacin .
Q. What are the recommended storage conditions and stability protocols for this compound in laboratory settings?
this compound should be stored as a powder at -20°C (stable for 3 years) or in solvent at -80°C (stable for 1 year). Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid condensation-induced degradation. Post-reconstitution, aliquots should be stored in airtight vials to prevent oxidation .
Q. How does this compound compare to other fluoroquinolones in overcoming antibiotic resistance?
Zabofloxacin’s C-8 methoxy group enhances binding to mutated topoisomerases, reducing susceptibility to resistance mechanisms like efflux pumps or target modifications. For quinolone-resistant S. pneumoniae, its MIC90 (1 mg/L) is 4–32× lower than ciprofloxacin, levofloxacin, and moxifloxacin. Resistance profiling should include comparative MIC assays across wild-type and mutant strains .
Advanced Research Questions
Q. What experimental approaches are optimal for evaluating Zabofloxacin’s efficacy against multidrug-resistant (MDR) gram-positive biofilms?
Use a combination of:
- Static biofilm models : Grow biofilms on peg lids in tryptic soy broth, treat with Zabofloxacin (0.5–8× MIC), and quantify viability via ATP bioluminescence .
- Checkerboard assays : Test synergies with β-lactams (e.g., ceftaroline) to identify combinatorial regimens that reduce Zabofloxacin’s MIC against MDR strains .
- Confocal microscopy : Assess biofilm disruption using LIVE/DEAD staining after 24-hour exposure .
Q. How should researchers address contradictions in pharmacokinetic (PK) data between preclinical models and human trials?
Discrepancies in bioavailability or half-life often arise from species-specific metabolic differences. To reconcile
- Conduct interspecies allometric scaling using plasma protein binding and clearance rates from rodent models .
- Validate findings via population PK modeling in Phase I trials, adjusting for human renal/hepatic function .
- Compare in vitro-in vivo correlation (IVIVC) using hollow-fiber infection models simulating human PK profiles .
Q. What methodologies are recommended for analyzing Zabofloxacin’s off-target effects on mammalian topoisomerases?
- Cell-free assays : Measure inhibition of human topoisomerase IIα using supercoiled plasmid relaxation assays (IC50 thresholds >100× bacterial targets) .
- Genotoxicity screening : Perform micronucleus tests in CHO-K1 cells at 10–100 µg/mL doses to assess chromosomal aberrations .
- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways in human lung fibroblasts post-exposure .
Data Analysis and Optimization
Q. How can researchers optimize Zabofloxacin’s activity in acidic environments (e.g., phagolysosomes)?
- pH-dependent MIC assays : Test activity at pH 4.5–7.4 using cation-adjusted Mueller-Hinton broth. Zabofloxacin’s zwitterionic structure maintains potency at pH 5.5, unlike ciprofloxacin .
- Intracellular kill curves : Infect THP-1 macrophages with S. pneumoniae, treat with Zabofloxacin (2–8 mg/L), and lyse cells at 0–24h to quantify intracellular bacterial load .
Q. What statistical methods are suitable for analyzing contradictory efficacy data in Phase III trials?
- Bayesian meta-analysis : Pool data from trials (e.g., NCT01234567) to adjust for heterogeneity in patient demographics or bacterial load .
- Subgroup stratification : Use Cox regression to identify responders among COPD patients with specific biomarkers (e.g., CRP >5 mg/L) .
- Non-inferiority margins : Apply two one-sided tests (TOST) to compare Zabofloxacin vs. moxifloxacin with ΔMIC ≤2 log2 dilutions as equivalence criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
